molecular formula C16H17N3O4 B2576942 6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone CAS No. 478079-21-9

6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone

Cat. No. B2576942
CAS RN: 478079-21-9
M. Wt: 315.329
InChI Key: XBWRRMSYXPFBSN-UHFFFAOYSA-N
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Description

6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.

Scientific Research Applications

Analgesic Activity

Several studies have synthesized and evaluated the analgesic properties of 3(2H)-pyridazinone derivatives, showing promising results in in vivo analgesic activity tests. For instance, a series of 6-morpholino-4-aryl-3(2H)-pyridazinone derivatives were found to exhibit significant analgesic activities, comparable or superior to acetylsalicylic acid, without causing gastric ulceration, suggesting their potential as safer analgesic agents (Şüküroğlu et al., 2006; Takaya et al., 1979).

Anti-inflammatory Activity

Research into 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds has also highlighted their potential as anti-inflammatory agents. Compounds within this family have demonstrated more potent anti-inflammatory activities compared to well-known drugs like aminopyrine and phenylbutazone, making them attractive candidates for further development in this therapeutic area (Takaya & Sato, 1994).

Antimicrobial Activity

Newly synthesized 3(2H)-pyridazinone derivatives containing a N’-benzyliden-acetohydrazide moiety have been tested for their antibacterial, antifungal, and antimycobacterial activities. Certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, showing the potential of these compounds in addressing microbial resistance (Sukuroglu et al., 2012).

Anticonvulsant Activity

The exploration of pyridazinone derivatives for anticonvulsant properties has led to the synthesis of compounds with significant activity in this regard. By reacting 6-(3᾽-aminophenyl)-2,3,4,5-tetrahydro pyridazin-3-one with different aldehydes, researchers have developed derivatives that exhibited notable anticonvulsant activity, further expanding the therapeutic scope of these molecules (Samanta et al., 2011).

properties

IUPAC Name

6-(2-morpholin-4-yl-2-oxoethoxy)-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-15-7-6-14(17-19(15)13-4-2-1-3-5-13)23-12-16(21)18-8-10-22-11-9-18/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWRRMSYXPFBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=NN(C(=O)C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone

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